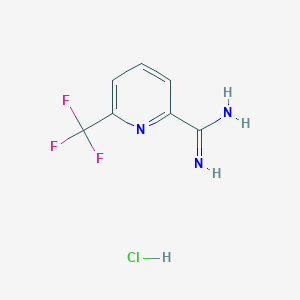![molecular formula C17H20Cl2N2O B1452486 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1281193-55-2](/img/structure/B1452486.png)
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride
Descripción general
Descripción
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is a psychoactive drug. It is the major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is C17H20Cl2N2O . The molecular weight is 339.26 .Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride include a melting point of 42-47 °C (lit.) .Aplicaciones Científicas De Investigación
1. Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole
- Application Summary: This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Methods of Application: The reaction involves simple operation, metal-free catalysis, acid or base free catalysis .
- Results: The synthesis resulted in 78–92% yields . The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including those with a structure similar to “1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: The specific methods of application would depend on the specific biological activity being targeted. For example, for antiviral activity, certain indole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results: The results vary depending on the specific biological activity. For example, certain indole derivatives showed inhibitory activity against influenza A .
3. Identification and Analysis of Piperazines
- Application Summary: This compound can be used as a reference standard in the identification and analysis of piperazines in seized materials .
- Methods of Application: The compound is dissolved in a solution of 20 mM HCl:methanol, and then diluted and filtered. Various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy can be used for the analysis .
- Results: The results would depend on the specific seized material being analyzed .
4. Anti-allergic Activities
- Application Summary: Derivatives of this compound have been designed, synthesized, and tested for in vivo anti-allergic activities. Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
- Methods of Application: The specific methods of application would depend on the specific allergic condition being targeted. For example, for allergic asthma, certain derivatives were prepared and investigated in vivo .
- Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .
5. Intermediate for Organic Synthesis
- Application Summary: This compound is a useful intermediate for organic synthesis .
- Methods of Application: The specific methods of application would depend on the specific synthesis being performed .
- Results: The results would depend on the specific synthesis being performed .
6. Forensic Applications
- Application Summary: This compound is an analytical reference standard categorized as a piperazine. It has been found in 3,4-MDMA tablets seized by law enforcement .
- Methods of Application: The compound can be used in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the analysis of seized materials .
- Results: The results would depend on the specific seized material being analyzed .
7. Illicit Manufacture of Piperazines
- Application Summary: This compound has been identified in the illicit manufacture of piperazines .
- Methods of Application: The specific methods of application would depend on the specific illicit manufacture being performed .
- Results: The results would depend on the specific illicit manufacture being performed .
8. Pharmacology
- Application Summary: This compound is a metabolite of trazodone, a medication used to treat depression .
- Methods of Application: The specific methods of application would depend on the specific pharmacological study being performed .
- Results: The results would depend on the specific pharmacological study being performed .
9. Organic Synthesis
- Application Summary: This compound is a useful intermediate for organic synthesis .
- Methods of Application: The specific methods of application would depend on the specific synthesis being performed .
- Results: The results would depend on the specific synthesis being performed .
10. Forensic Applications
- Application Summary: This compound is an analytical reference standard categorized as a piperazine. It has been found in 3,4-MDMA tablets seized by law enforcement .
- Methods of Application: The compound can be used in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the analysis of seized materials .
- Results: The results would depend on the specific seized material being analyzed .
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20;/h1-7,12,19H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNISSLWFHUTPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



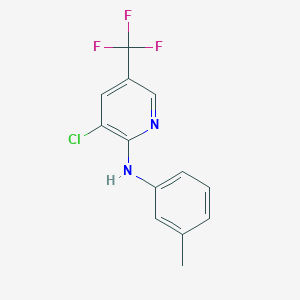
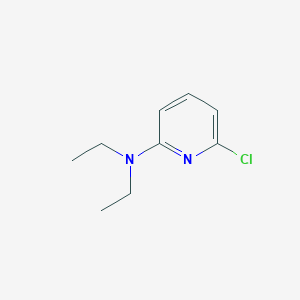
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
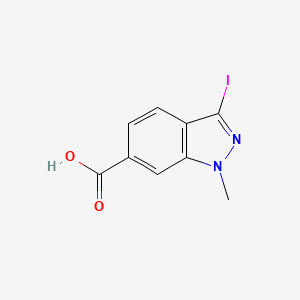


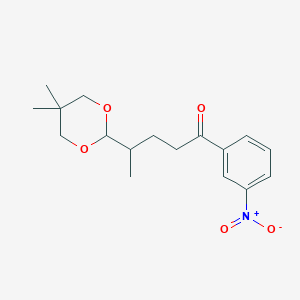
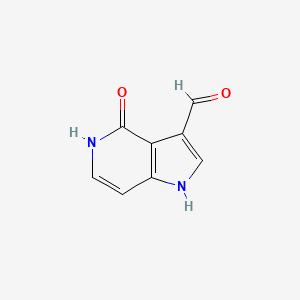
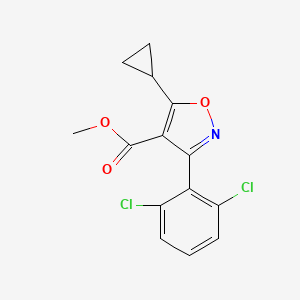
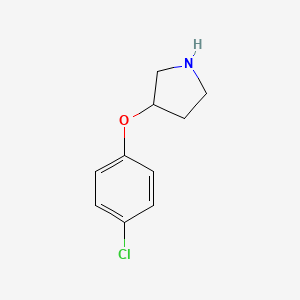
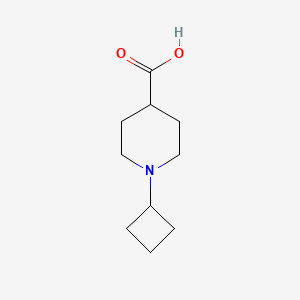
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
